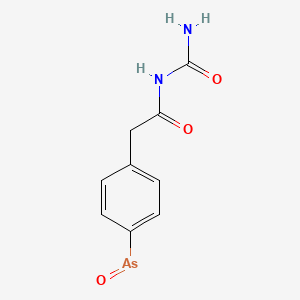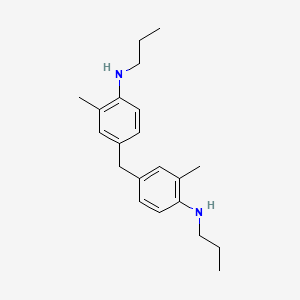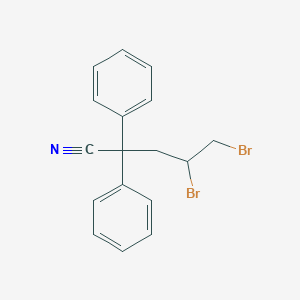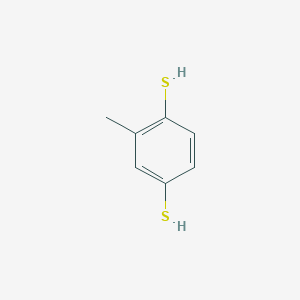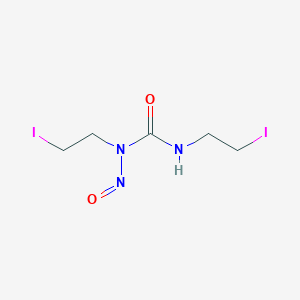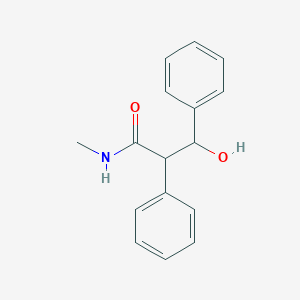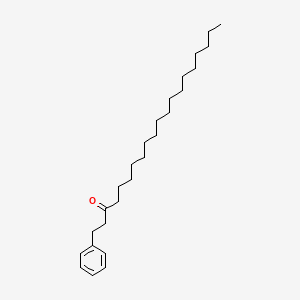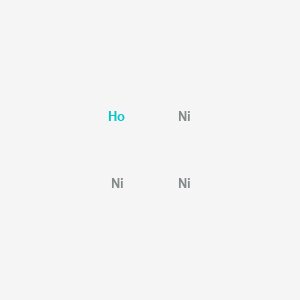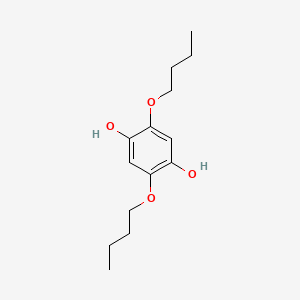
2,5-Dibutoxybenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibutoxybenzene-1,4-diol: is an organic compound that belongs to the class of hydroquinones It is characterized by the presence of two butoxy groups attached to the benzene ring at positions 2 and 5, and two hydroxyl groups at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibutoxybenzene-1,4-diol typically involves the alkylation of hydroquinone with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Hydroquinone+2Butyl BromideK2CO3,DMFthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibutoxybenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The butoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of 2,5-dibutoxy-1,4-benzoquinone.
Reduction: Formation of 2,5-dibutoxyhydroquinone.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
2,5-Dibutoxybenzene-1,4-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 2,5-Dibutoxybenzene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in redox reactions, acting as electron donors or acceptors. This property makes it a potential antioxidant, capable of neutralizing free radicals and preventing oxidative damage in biological systems. Additionally, the butoxy groups may influence the compound’s solubility and reactivity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
2,5-Diformylbenzene-1,4-diol: A compound with formyl groups instead of butoxy groups.
2,5-Dimethoxybenzene-1,4-diol: A compound with methoxy groups instead of butoxy groups.
2,5-Di-tert-butylbenzene-1,4-diol: A compound with tert-butyl groups instead of butoxy groups.
Comparison: 2,5-Dibutoxybenzene-1,4-diol is unique due to the presence of butoxy groups, which impart distinct chemical properties such as increased hydrophobicity and altered reactivity compared to its analogs. This uniqueness makes it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
10551-34-5 |
|---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2,5-dibutoxybenzene-1,4-diol |
InChI |
InChI=1S/C14H22O4/c1-3-5-7-17-13-9-12(16)14(10-11(13)15)18-8-6-4-2/h9-10,15-16H,3-8H2,1-2H3 |
InChI Key |
QCIRZNMDADAION-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1O)OCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


